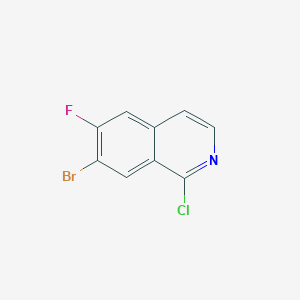

7-Bromo-1-chloro-6-fluoroisoquinoline

Description

Properties

CAS No. |

923022-42-8 |

|---|---|

Molecular Formula |

C9H4BrClFN |

Molecular Weight |

260.49 g/mol |

IUPAC Name |

7-bromo-1-chloro-6-fluoroisoquinoline |

InChI |

InChI=1S/C9H4BrClFN/c10-7-4-6-5(3-8(7)12)1-2-13-9(6)11/h1-4H |

InChI Key |

GUSIXATVRZYNHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=CC(=C(C=C21)F)Br)Cl |

Origin of Product |

United States |

Elucidating Reaction Chemistry and Derivatization Pathways of 7 Bromo 1 Chloro 6 Fluoroisoquinoline and Analogues

Cross-Coupling Reactions at Halogenated Positions (C1, C6, C7)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogens in 7-Bromo-1-chloro-6-fluoroisoquinoline is expected to follow the general trend of I > Br > Cl > F, suggesting that the bromine at C7 is the most susceptible to oxidative addition to a palladium(0) catalyst, followed by the chlorine at C1. The fluorine at C6 is generally unreactive in these transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between organohalides and organoboron compounds. nih.govlibretexts.org In the case of di- or trihalogenated heterocycles, these reactions can be performed with chemo- and regioselectivity. researchgate.net For this compound, the reaction with an arylboronic acid would be expected to proceed preferentially at the C7 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond.

| Position | Halogen | Typical Catalyst | Ligand | Base | Solvent | Expected Outcome |

|---|---|---|---|---|---|---|

| C7 | Bromo | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | Na₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane | Selective arylation at C7 |

| C1 | Chloro | Pd₂(dba)₃ | XPhos or RuPhos | Cs₂CO₃ or K₂CO₃ | t-BuOH or THF | Arylation at C1 under more forcing conditions |

| C6 | Fluoro | Generally unreactive under standard Suzuki-Miyaura conditions | No reaction |

By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve selective arylation at either the C7 or C1 position. For instance, a milder catalyst system would favor reaction at the C7-Br bond, leaving the C1-Cl bond intact for subsequent transformations.

The Heck reaction, which couples aryl halides with alkenes, and the Sonogashira reaction, which couples aryl halides with terminal alkynes, are also expected to show selectivity for the C7 position of this compound. Similar to the Suzuki-Miyaura coupling, the C-Br bond is more reactive than the C-Cl bond.

Heck Coupling:

| Position | Halogen | Catalyst | Base | Solvent | Expected Outcome |

|---|---|---|---|---|---|

| C7 | Bromo | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile | Alkene substitution at C7 |

Sonogashira Coupling:

| Position | Halogen | Catalyst System | Base | Solvent | Expected Outcome |

|---|---|---|---|---|---|

| C7 | Bromo | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | Alkyne substitution at C7 |

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines. organic-chemistry.org This reaction is also regioselective, with the C7-Br bond being more reactive than the C1-Cl bond. A study on 6-bromo-2-chloroquinoline (B23617) demonstrated the selective Buchwald-Hartwig amination of the aryl bromide in the presence of the heteroaryl chloride. nih.gov This selectivity allows for the sequential introduction of different amino groups at the C7 and C1 positions.

| Position | Halogen | Catalyst | Ligand | Base | Solvent | Expected Outcome |

|---|---|---|---|---|---|---|

| C7 | Bromo | Pd₂(dba)₃ | BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | Selective amination at C7 |

| C1 | Chloro | Requires more forcing conditions for amination | Amination at C1 |

Nucleophilic Aromatic Substitution on Halo-Isoquinolines

Nucleophilic aromatic substitution (SNA) is a key reaction for halo-isoquinolines, particularly at the C1 position, which is activated by the ring nitrogen atom. iust.ac.irwikipedia.org The presence of electron-withdrawing groups on the aromatic ring can further facilitate this reaction. libretexts.orglibretexts.orgyoutube.com In this compound, the chlorine atom at C1 is susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates.

The general mechanism involves the addition of the nucleophile to the C1 position to form a resonance-stabilized Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. youtube.com The fluorine and bromine substituents on the carbocyclic ring are generally less reactive towards nucleophilic aromatic substitution under typical conditions.

Electrophilic Substitution Reactions on the Isoquinoline (B145761) Core

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system generally occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. quimicaorganica.org The preferred positions for electrophilic attack are C5 and C8. shahucollegelatur.org.in The presence of the halogen substituents on the benzene ring of this compound will influence the regioselectivity of further electrophilic substitutions. The fluorine atom at C6 is an ortho, para-director, while the bromine at C7 is also an ortho, para-director. However, the directing effects of these halogens and the inherent reactivity of the isoquinoline nucleus can lead to a mixture of products. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Functionalization of the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring is basic and can be readily functionalized. shahucollegelatur.org.in It can be protonated by acids to form isoquinolinium salts. youtube.com Alkylation and acylation reactions also occur at the nitrogen atom, leading to the formation of N-alkyl and N-acyl isoquinolinium salts, respectively. youtube.com These modifications can alter the electronic properties of the isoquinoline ring and influence the reactivity of the substituents. For example, N-oxidation of the isoquinoline nitrogen can activate the C1 position towards nucleophilic attack.

Dearomatization and Reduction Reactions of Halogenated Isoquinolines

The dearomatization and reduction of the isoquinoline core are fundamental strategies for accessing saturated and partially saturated heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The presence of multiple halogen substituents on the this compound ring introduces significant complexity and opportunities for selectivity in these reactions.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of the isoquinoline nucleus, typically leading to 1,2,3,4-tetrahydroisoquinolines. For halogenated isoquinolines, this reaction is often chemoselective, with the heterocyclic pyridine ring being reduced in preference to the carbocyclic benzene ring. However, a significant challenge in the catalytic hydrogenation of halo-heterocycles is the potential for hydrodehalogenation, where the carbon-halogen bond is cleaved.

The relative rates of hydrodehalogenation generally follow the order C-I > C-Br > C-Cl > C-F. In the case of this compound, this reactivity trend suggests that the C7-Br bond is most susceptible to cleavage, followed by the C1-Cl bond, while the C6-F bond is expected to be the most robust. The choice of catalyst, solvent, and reaction conditions is therefore critical to achieving selective reduction of the N-heterocyclic ring while preserving the halogen substituents.

| Reaction | Reagents and Conditions | Expected Major Product(s) | Potential Byproduct(s) |

| Selective Ring Reduction | H₂, Pd/C, PtO₂, or Rh/C, acidic or neutral media, controlled temperature and pressure | 7-Bromo-1-chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline | Dehalogenated products (e.g., 1-chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline) |

| Full Reduction/Dehalogenation | H₂, harsh conditions (high pressure/temperature), strong catalysts | 1,2,3,4,5,6,7,8-Octahydroisoquinoline and various dehalogenated intermediates | Complex mixture of partially and fully reduced and dehalogenated species |

Birch Reduction:

The Birch reduction, employing an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes. nih.govbeilstein-journals.orgorganic-chemistry.orgresearchgate.net The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally direct reduction to the ortho and meta positions, while electron-withdrawing groups direct it to the ipso and para positions. nih.gov

For this compound, the pyridine ring is expected to be reduced first. The halogen atoms are electron-withdrawing by induction, which would influence the stability of the radical anion intermediate and thus the regiochemical outcome of the protonation steps. The precise outcome of a Birch reduction on this specific substrate is not extensively documented, but it offers a potential route to novel, partially saturated, and functionalized isoquinoline derivatives that are not accessible through catalytic hydrogenation.

Hydrosilylation:

A milder alternative for the semi-reduction of N-heterocycles is hydrosilylation. nih.govnih.gov This method can proceed via a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism. nih.gov For isoquinolines, this can lead to regioselective silylation and dearomatization. nih.gov The regioselectivity is influenced by the stability of the radical intermediates formed upon photochemical generation. nih.gov Applying this to this compound could potentially lead to a range of silylated dihydroisoquinoline products, with the substitution pattern being directed by the electronic influence of the three distinct halogen atoms.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Polysubstituted Halo Isoquinolines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a compound like 7-Bromo-1-chloro-6-fluoroisoquinoline, a multi-pronged NMR approach is essential.

One-dimensional (1D) NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are the first step in piecing together the molecular puzzle. Each of these experiments provides unique and complementary information.

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, the aromatic protons would exhibit distinct chemical shifts and coupling patterns, allowing for their initial assignment.

¹³C NMR: This technique identifies all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, providing clues about their hybridization and attachment to electronegative atoms like halogens and nitrogen.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. Fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus, making it highly sensitive for NMR detection. The chemical shift of the fluorine atom provides a direct probe of its local environment. Furthermore, the fluorine nucleus will couple with nearby protons and carbons, providing valuable connectivity information.

Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| H-3 | 7.6 (d) | 122.5 | - |

| H-4 | 8.1 (d) | 129.0 | - |

| H-5 | 7.9 (d) | 125.0 (d, J=4 Hz) | - |

| H-8 | 8.3 (s) | 128.0 | - |

| C-1 | - | 151.0 | - |

| C-3 | - | 122.5 | - |

| C-4 | - | 129.0 | - |

| C-4a | - | 135.0 | - |

| C-5 | - | 125.0 (d, J=4 Hz) | - |

| C-6 | - | 158.0 (d, J=250 Hz) | - |

| C-7 | - | 118.0 (d, J=20 Hz) | - |

| C-8 | - | 128.0 | - |

| C-8a | - | 145.0 | - |

| F-6 | - | - | -115.0 (s) |

Note: This data is illustrative and based on typical chemical shift ranges for similar structures. d = doublet, s = singlet, J = coupling constant.

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, allowing for the unambiguous assignment of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling between H-3 and H-4, confirming their adjacent positions on the isoquinoline (B145761) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule. For a planar molecule like this compound, NOESY can help to confirm through-space proximities between adjacent protons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₄BrClFN), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition.

Hypothetical HRMS Data for this compound:

| Isotopologue | Calculated Exact Mass | Relative Abundance (%) |

| C₉H₄⁷⁹Br³⁵ClFN | 270.9227 | 100 |

| C₉H₄⁸¹Br³⁵ClFN | 272.9206 | 97.9 |

| C₉H₄⁷⁹Br³⁷ClFN | 272.9197 | 32.5 |

| C₉H₄⁸¹Br³⁷ClFN | 274.9177 | 31.8 |

Note: This data is illustrative and based on the natural isotopic abundances of the elements.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) from the initial mass spectrum, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, the fragmentation would likely involve the loss of halogens and other small neutral molecules, providing valuable information about the connectivity of the isoquinoline core.

Hyphenated Chromatographic-Spectroscopic Methodologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the purification of target compounds.

For the analysis of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed. These methods first separate the compound from any impurities or byproducts based on its physical and chemical properties (e.g., boiling point, polarity). The separated compound then enters the mass spectrometer for identification and structural analysis. This ensures that the obtained spectroscopic data corresponds to a pure compound, which is crucial for accurate structural elucidation.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful analytical tool that combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure-elucidating power of Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.comnumberanalytics.com This technique is particularly valuable for the analysis of complex mixtures, allowing for the separation and subsequent identification of individual components without the need for laborious offline purification. amazonaws.commdpi.com

The LC-NMR system funnels the eluent from the HPLC column through a specialized flow cell within the NMR spectrometer, enabling the acquisition of NMR data on the separated analyte. Several operational modes can be employed to optimize data acquisition:

On-flow (or Continuous-flow) Mode: In this mode, NMR spectra are continuously acquired as the analyte passes through the flow cell. It is best suited for obtaining a quick survey of the major components in a sample. nih.gov

Stopped-flow Mode: To enhance sensitivity and allow for more time-intensive experiments (like 2D NMR), the chromatographic flow can be halted when a peak of interest is centered in the NMR probe. nih.gov This mode allows for signal averaging over an extended period, significantly improving the signal-to-noise ratio for less concentrated samples. mdpi.com

Offline Mode (LC-SPE-NMR): For maximum sensitivity, eluted peaks can be trapped individually on solid-phase extraction (SPE) cartridges. The chromatography solvent is then washed away, and the pure analyte is eluted with a deuterated solvent directly into the NMR probe. This approach, often combined with mass spectrometry (LC-SPE-NMR/MS), is highly effective for trace-level analysis. amazonaws.comsumitomo-chem.co.jp

For this compound, ¹H NMR spectroscopy would provide crucial information about the substitution pattern on the isoquinoline core. The remaining aromatic protons (at positions 3, 4, 5, and 8) would exhibit chemical shifts and coupling constants characteristic of their electronic environment, which is heavily influenced by the electronegative halogen substituents. The presence of the fluorine atom at position 6 would be expected to induce observable through-bond coupling to the proton at position 5, providing a key diagnostic marker for its location.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.6 - 7.8 | d (doublet) | 5.5 - 6.0 |

| H-4 | 8.1 - 8.3 | d (doublet) | 5.5 - 6.0 |

| H-5 | 7.8 - 8.0 | d (doublet) | ~9.0 (JH-F) |

| H-8 | 8.4 - 8.6 | s (singlet) | - |

Note: These are theoretical values based on general substituent effects on the isoquinoline ring system. Actual experimental values may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential hyphenated technique that pairs the separation power of LC with the sensitive and specific detection capabilities of mass spectrometry. nih.govresearchgate.net It provides vital information on the molecular weight, elemental composition, and structural fragmentation of analytes. mdpi.com

For a molecule like this compound, mass spectrometry is exceptionally informative due to the natural isotopic abundances of bromine and chlorine. csbsju.edu

Bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. libretexts.org

Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. libretexts.org

The presence of one bromine and one chlorine atom in the molecule creates a highly characteristic isotopic pattern for the molecular ion peak. This "isotopic signature," consisting of M+, M+2, and M+4 peaks in a specific intensity ratio, serves as a definitive confirmation of the presence of one Br and one Cl atom. chromatographyonline.comchromforum.org High-Resolution Mass Spectrometry (HRMS) would further be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula (C₉H₄BrClFN).

Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of the parent ion. researchgate.net For the isoquinoline scaffold, fragmentation often involves characteristic losses of small molecules or cleavage of the ring system, providing clues to the location of substituents. nih.govscielo.br

Table 2: Theoretical Isotopic Distribution for the Molecular Ion [M+H]⁺ of C₉H₄BrClFN

| m/z (Mass/Charge) | Relative Abundance (%) | Ion Composition |

| 259.9333 | 76.8 | C₉H₅³⁵Cl⁷⁹BrFN⁺ |

| 260.9365 | 8.3 | ¹³CC₈H₅³⁵Cl⁷⁹BrFN⁺ |

| 261.9304 | 100.0 | C₉H₅³⁷Cl⁷⁹BrFN⁺ or C₉H₅³⁵Cl⁸¹BrFN⁺ |

| 262.9335 | 10.8 | ¹³CC₈H₅³⁷Cl⁷⁹BrFN⁺ or ¹³CC₈H₅³⁵Cl⁸¹BrFN⁺ |

| 263.9274 | 24.1 | C₉H₅³⁷Cl⁸¹BrFN⁺ |

Note: Calculated for the protonated molecule [M+H]⁺. The pattern provides a clear fingerprint for the presence of one chlorine and one bromine atom.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are observed as bands in the IR spectrum. ijnrd.orgvscht.cz

For this compound, the IR spectrum would be dominated by absorptions characteristic of the aromatic isoquinoline core and the carbon-halogen bonds. researchgate.net

Key expected absorptions include:

Aromatic C-H Stretching: A band or series of bands in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on the aromatic ring. orgchemboulder.com

Aromatic C=C and C=N Stretching: A series of sharp, medium-to-strong bands between 1600 cm⁻¹ and 1400 cm⁻¹, corresponding to the stretching vibrations within the fused aromatic rings. orgchemboulder.compressbooks.pub

Carbon-Halogen (C-X) Stretching: These bonds give rise to strong absorptions in the fingerprint region (below 1500 cm⁻¹). Their positions are highly dependent on the mass of the halogen atom. spectroscopyonline.com

C-F Stretch: A strong band typically found in the 1400-1000 cm⁻¹ range.

C-Cl Stretch: A strong band generally appearing between 850-550 cm⁻¹.

C-Br Stretch: A strong band observed at lower wavenumbers, typically in the 690-515 cm⁻¹ region.

C-H Out-of-Plane Bending: The pattern of bands in the 900-675 cm⁻¹ region can provide additional information about the substitution pattern on the aromatic rings. vscht.czorgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1400 | Aromatic C=C and C=N Ring Stretch | Medium to Strong |

| 1400 - 1000 | C-F Stretch | Strong |

| 850 - 550 | C-Cl Stretch | Strong |

| 690 - 515 | C-Br Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |

Academic Research Applications of Halogenated Isoquinoline Scaffolds

Contribution to Advanced Organic Synthesis

Halogenated heterocycles like 7-Bromo-1-chloro-6-fluoroisoquinoline are highly valued building blocks in organic synthesis due to the reactivity of their carbon-halogen bonds. The distinct electronic nature and reactivity of bromine, chlorine, and fluorine atoms at specific positions (C7, C1, and C6, respectively) allow for controlled, stepwise modifications.

Precursors for Complex Heterocyclic Systems

Polyhalogenated isoquinolines serve as versatile platforms for constructing complex molecular architectures through sequential cross-coupling reactions. acs.orgresearchgate.net The differential reactivity of C-Br, C-Cl, and C-F bonds is central to this strategy. Generally, the reactivity towards palladium-catalyzed oxidative addition follows the trend C-Br > C-Cl >> C-F. acs.org This hierarchy allows for selective functionalization at one position while leaving the others intact for subsequent transformations.

For a molecule such as this compound, the C7-Br bond would be the most reactive site for typical cross-coupling reactions. This enables the selective introduction of aryl, alkyl, or alkynyl groups via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. researchgate.netacs.org Following the initial modification at C7, harsher reaction conditions or specialized catalyst systems can be employed to functionalize the more robust C1-Cl bond. The C6-F bond is generally the least reactive in cross-coupling and often remains as a permanent substituent, influencing the molecule's electronic and biological properties. researchgate.net

This stepwise approach is a powerful strategy for the divergent synthesis of polysubstituted isoquinoline (B145761) libraries, where a common intermediate is used to generate a wide array of structurally diverse analogs. acs.orgresearchgate.net

| Position on Scaffold | Halogen | Relative Reactivity | Applicable Coupling Reactions |

|---|---|---|---|

| C7 | Bromo (Br) | High | Suzuki, Sonogashira, Stille, Buchwald-Hartwig |

| C1 | Chloro (Cl) | Moderate | Suzuki, Buchwald-Hartwig (with specific ligands/conditions) |

| C6 | Fluoro (F) | Low (typically unreactive) | Generally not used for cross-coupling |

Tools for Methodological Development in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful and atom-economical tool in modern organic synthesis. ijpsjournal.comthieme-connect.de Halogenated isoquinolines are valuable substrates for developing and understanding these methodologies. The presence of halogens exerts strong electronic effects on the aromatic system, influencing the acidity and reactivity of adjacent C-H bonds.

In the context of this compound, the electron-withdrawing nature of the halogens and the nitrogen atom deactivates the ring towards electrophilic attack but activates it for other transformations. mdpi.com For instance, the C-H bonds at positions C3, C4, C5, and C8 could be targets for transition-metal-catalyzed C-H activation. nih.gov The specific halogenation pattern can direct the regioselectivity of these reactions, providing a means to install functional groups at positions not easily accessible through classical methods. Researchers utilize such scaffolds to probe the mechanisms of C-H activation and to expand the scope of catalysts and directing groups for functionalizing electron-deficient heterocyclic systems. mdpi.comnih.gov

Design Principles for Biologically Relevant Scaffolds

The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and CNS-modulating effects. nih.govresearchgate.net Halogenation is a key strategy for optimizing the biological profile of these scaffolds. nih.gov

Structural Diversification through Halogenation for Scaffold Libraries

The creation of small-molecule libraries is essential for high-throughput screening and drug discovery. rsc.org Halogenated scaffolds like this compound are ideal starting points for library synthesis. As discussed, the bromine and chlorine atoms serve as orthogonal synthetic handles for diversification via cross-coupling reactions, allowing for the systematic introduction of a wide variety of substituents at the C7 and C1 positions. acs.orgnih.gov This systematic modification allows medicinal chemists to explore the structure-activity relationships (SAR) around the isoquinoline core, mapping out the chemical space to identify substituents that enhance potency and selectivity for a given biological target. nih.gov

Bioisosteric Transformations within Isoquinoline Frameworks

Bioisosterism, the practice of substituting one atom or group with another that has similar physical or chemical properties, is a fundamental tactic in lead optimization. nih.gov Halogens are frequently used as bioisosteres for hydrogen and for each other to fine-tune a drug candidate's properties.

The substitution pattern of this compound offers multiple opportunities for bioisosteric transformations:

Fluorine (F): The C6-fluoro group is often used as a bioisostere for a hydrogen atom. nih.gov Its small size mimics hydrogen sterically, but its high electronegativity can profoundly alter local electronic properties, pKa, and metabolic stability. nih.gov A C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can enhance a drug's half-life. nih.gov It can also engage in favorable electrostatic or hydrogen-bonding interactions with protein targets. researchgate.net

Chlorine (Cl) and Bromine (Br): Chlorine and bromine are often interchangeable as bioisosteres. They are larger and more lipophilic than fluorine and can fill hydrophobic pockets in a protein's active site. Their ability to form halogen bonds—a specific, noncovalent interaction between the halogen and an electron-rich atom like oxygen or nitrogen—can significantly contribute to binding affinity. nih.gov Swapping a chlorine for a bromine, or vice versa, can subtly alter the strength and geometry of these interactions, providing a way to optimize ligand-target binding. nih.govresearchgate.net

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 |

| Lipophilicity (π value) | +0.14 | +0.71 | +0.86 |

| Halogen Bond Donor Strength | Weak | Moderate | Strong |

Applications in Materials Science and Photochemistry

The rigid, planar structure and aromatic nature of the isoquinoline ring system make it an attractive scaffold for developing novel materials with interesting photophysical properties. nih.gov Halogenation can significantly influence these properties.

The introduction of halogens can alter the absorption and emission spectra of fluorescent molecules. nih.gov For example, halogenated isoquinolines have been investigated for their fluorescent properties and potential use as sensors or in organic light-emitting diodes (OLEDs). researchgate.net The heavy atom effect, particularly from bromine, can promote intersystem crossing from the singlet excited state to the triplet state. This property is useful in the design of photosensitizers for photodynamic therapy or for creating phosphorescent materials. mdpi.com

Furthermore, the reactive C-Br and C-Cl bonds on a scaffold like this compound allow for the incorporation of the isoquinoline core into larger conjugated polymer systems. Such materials are of interest in fields like organic electronics and photovoltaics, where the electron-deficient nature of the halogenated isoquinoline unit can be used to tune the electronic properties of the resulting polymer.

Fluorophores and Ligands for Metal Complexes

The inherent aromaticity and nitrogen lone pair of the isoquinoline ring system make it a promising candidate for the development of fluorescent molecules (fluorophores) and as a ligand for coordinating with metal ions. Halogenation plays a crucial role in tuning the photophysical properties and coordination chemistry of these molecules.

Fluorophores:

Isoquinoline derivatives can exhibit fluorescence, and their emission properties are highly sensitive to their substitution pattern and chemical environment. Halogen atoms, through their inductive and resonance effects, can modulate the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission wavelengths. Furthermore, the "heavy atom effect" associated with heavier halogens like bromine and iodine can enhance intersystem crossing, a process that can either quench fluorescence or lead to phosphorescence.

Research has demonstrated that various structural modifications of isoquinolines, including the introduction of bromine at different positions, can yield novel fluorescent derivatives. The photophysical properties, such as absorption maximum (λmax abs.), emission maximum (λmax em.), and fluorescence quantum yield (Φfl), are key metrics for characterizing these fluorophores. For instance, studies on 3-substituted isoquinoline derivatives have provided insight into how different functional groups impact these properties.

| Compound | Substituent at Position 3 | λmax abs. (nm) | λmax em. (nm) | Φfl (Quantum Yield) |

|---|---|---|---|---|

| 1 | -Br | 351 | 419 | 0.147 |

| 2 | 1-(azetidin-2-one) | 356 | 422 | 0.725 |

| 3 | 1-(pyrrolidin-2-one) | 363 | 421 | 0.627 |

| 4 | 1-(piperidin-2-one) | 364 | 416 | 0.389 |

Ligands for Metal Complexes:

The nitrogen atom in the isoquinoline ring acts as a Lewis base, making it an excellent coordination site for metal ions. Halogenated isoquinolines are used as ligands to create metal complexes with interesting photophysical and catalytic properties. The halogens can influence the ligand's field strength and the stability of the resulting complex. Moreover, halogen atoms can participate in secondary interactions, such as halogen bonding, which can direct the self-assembly of supramolecular structures.

Luminescent metal complexes, particularly those of transition metals like platinum(II) and iridium(III), are of great interest for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The isoquinoline ligand can be part of the emissive state of the complex. For example, cyclometalated platinum(II) complexes incorporating an isoquinoline carboxylate ligand have been shown to exhibit luminescence that is sensitive to the crystal packing and molecular structure, a property that can be tuned by substituents like halogens.

Catalysis and Ligand Design with Halogenated Isoquinolines

In the fields of catalysis and ligand design, halogenated isoquinolines serve a dual purpose. They can act as the core of a chiral ligand that imparts stereoselectivity in asymmetric reactions, or the halogen atoms themselves can serve as reactive handles for building more complex catalytic systems.

The electronic properties conferred by halogens are critical in ligand design. Electron-withdrawing halogens can alter the electron density at the coordinating nitrogen atom, which in turn affects the properties of the metal center in a catalyst. This modulation is key to optimizing catalytic activity and selectivity.

A prominent application is in asymmetric catalysis, where chiral ligands are used to synthesize one enantiomer of a product preferentially. Chiral isoquinoline-based ligands have been developed for a variety of metal-catalyzed reactions. For instance, a novel class of iron complexes featuring chiral bis-8-aryl-isoquinoline bis-alkylamine ligands has been successfully employed in asymmetric oxidation reactions, such as the epoxidation of alkenes. The electronic nature of the aryl group on the isoquinoline, which can be modified with halogens, is crucial for the catalyst's performance. The data below illustrates the effectiveness of one such catalyst in the asymmetric epoxidation of various chalcone (B49325) derivatives. acs.org

| Substrate (Chalcone Derivative) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (E)-Chalcone | 99 | 95 |

| (E)-4-Fluorochalcone | 99 | 96 |

| (E)-4-Chlorochalcone | 99 | 96 |

| (E)-4-Bromochalcone | 99 | 97 |

| (E)-2-Chlorochalcone | 99 | 97 |

Furthermore, the bromo- and chloro- substituents on isoquinoline scaffolds are particularly useful as they provide reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille couplings). This allows for the straightforward synthesis of more elaborate ligand structures by attaching phosphine (B1218219) groups, other aromatic rings, or chiral auxiliaries, demonstrating the utility of halogenated isoquinolines as versatile platforms for ligand development.

Q & A

Basic Research: What are the optimal synthetic routes for 7-Bromo-1-chloro-6-fluoroisoquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves sequential halogenation and functional group manipulation. A common approach is:

Halogenation : Start with a fluorinated isoquinoline precursor. Bromination at position 7 and chlorination at position 1 require careful control of electrophilic substitution conditions (e.g., using Br₂ in H₂SO₄ for bromination and Cl₂ gas with FeCl₃ as a catalyst) .

Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve halogenation efficiency by stabilizing intermediates.

Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., dihalogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.